1-(3,5-dimethoxyphenyl)-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea
Description
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-11-5-6-16-20-12(2)17(18(24)23(16)10-11)22-19(25)21-13-7-14(26-3)9-15(8-13)27-4/h5-10H,1-4H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKUTYFLXSGYEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)NC3=CC(=CC(=C3)OC)OC)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,5-dimethoxyphenyl)-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea , referred to as compound X , belongs to a class of heterocyclic compounds that have garnered interest due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of compound X, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula and Structure
Compound X has the following molecular formula:
- Molecular Formula : CHNO
The structural representation can be summarized as follows:
- SMILES : CC1=NC(=O)C(=C(N1C(=O)N)C2=C(C=C(C=C2OC)OC)C(=O)N)C(=O)N
- InChIKey : WQKQXWZJZKJHIT-UHFFFAOYSA-N
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 430.19995 | 206.5 |
| [M+Na]+ | 453.18972 | 219.6 |
| [M-H]- | 429.19322 | 203.8 |
Compound X exhibits various biological activities primarily through its interaction with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is critical in DNA synthesis and repair processes. By inhibiting DHFR, compound X may impede cancer cell proliferation and enhance the efficacy of existing chemotherapeutic agents .
- Antioxidant Properties : The presence of methoxy groups in its structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells .
- Antimicrobial Activity : Preliminary studies indicate that compound X demonstrates moderate antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis .
Therapeutic Potential
The therapeutic applications of compound X are diverse:
- Cancer Treatment : Due to its inhibitory effect on DHFR, it is being explored as a potential candidate for cancer therapy, particularly for tumors that are resistant to conventional treatments .
- Antimicrobial Agent : Its antibacterial properties suggest potential use in treating infections caused by resistant bacterial strains .
Case Studies and Research Findings
-
Study on Anticancer Activity :
A recent study evaluated the anticancer properties of various pyridopyrimidine derivatives, including compound X. It was found that compound X inhibited cell growth in several cancer cell lines with an IC50 value comparable to established chemotherapeutics . -
Enzyme Inhibition Studies :
In a comparative analysis, compound X showed significant inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This property indicates potential applications in treating neurodegenerative diseases . -
Bovine Serum Albumin Binding :
Binding studies indicated that compound X has a high affinity for bovine serum albumin (BSA), suggesting its potential for effective drug delivery systems .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 1-(3,5-dimethoxyphenyl)-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea exhibit significant antitumor properties. For instance, studies have demonstrated that related pyrido[1,2-a]pyrimidines can inhibit key enzymes involved in cancer cell proliferation and survival. These compounds may act as modulators of signaling pathways critical in cancer progression .
Enzyme Inhibition
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. Similar pyrido[1,2-a]pyrimidines have been shown to inhibit enzymes that play crucial roles in cellular processes. This suggests that this compound could serve as a lead compound for developing new inhibitors targeting these pathways.
Potential Therapeutic Applications
Given its structural characteristics and biological activities, this compound has several potential applications:
Cancer Treatment
The compound's ability to inhibit tumor growth positions it as a candidate for cancer therapies. Its effectiveness against various non-small cell lung cancer cell lines suggests that it could be developed into an antineoplastic agent targeting specific growth factor receptors such as EGFR and FGFR .
Drug Development
The diverse biological activities associated with this compound make it a valuable candidate in drug discovery processes. Its structural features may allow for modifications that enhance efficacy and reduce side effects in therapeutic applications.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Urea Derivatives
*Calculated molecular formula and weight based on structural analysis.
Key Differences and Implications
Substituent Effects on Electronic Properties: The 3,5-dimethoxyphenyl group in the target compound introduces electron-donating methoxy substituents, which may improve solubility and hydrogen-bonding interactions compared to the 3,5-dichlorophenyl group in BJ48629. The 2,7-dimethyl groups on the pyrido-pyrimidinone core (target compound) add steric bulk absent in BJ48629 (2-methyl only). This could modulate binding to kinase ATP pockets, where steric hindrance often determines selectivity .
Scaffold Variations: BJ48632 employs a triazolo-pyridazine moiety linked to a diazepane ring, diverging significantly from the pyrido-pyrimidinone scaffold.
Urea Linker Conservation: Both the target compound and BJ48629 retain the urea linker, a critical feature for hydrogen-bond donor/acceptor interactions with kinase active sites. Modifications to adjacent substituents (e.g., methyl vs. chlorine) fine-tune these interactions without altering the core pharmacophore .
Q & A
Q. What are the standard synthetic protocols for preparing 1-(3,5-dimethoxyphenyl)-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea?
- Methodological Answer: The synthesis typically involves coupling a pyrido[1,2-a]pyrimidinone precursor with a substituted phenylurea derivative. Key steps include:
Precursor Preparation: React 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid with thionyl chloride to form the acid chloride.
Urea Formation: Treat the acid chloride with 3,5-dimethoxyaniline under anhydrous conditions (e.g., in DMF or DCM) at 0–5°C to minimize side reactions.
Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
- Critical Parameters: Maintain inert atmospheres (N₂/Ar) to prevent moisture interference. Catalysts like DMAP may enhance coupling efficiency .
Q. How is the molecular structure of this compound confirmed?
- Methodological Answer: Structural confirmation relies on:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy groups at 3,5-positions on phenyl; pyrimidinone carbonyl at δ ~165 ppm).
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Crystallography (if crystals are obtainable): Resolve bond lengths/angles, especially the urea linkage (C=O and N–H groups) .
Q. What pharmacological mechanisms are hypothesized for this compound?
- Methodological Answer: The urea-pyrido[1,2-a]pyrimidine scaffold is theorized to inhibit kinase or protease enzymes via:
- Hydrogen Bonding: Urea NH groups interact with ATP-binding pockets.
- Aromatic Stacking: The dimethoxyphenyl group may engage hydrophobic residues.
Validate using: - Enzymatic Assays (e.g., fluorescence polarization for IC₅₀ determination).
- Molecular Docking (PDB structures of target enzymes like CDK or EGFR) .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale preparation?
- Methodological Answer: Apply Design of Experiments (DoE) to optimize variables:
- Temperature: 50–70°C for coupling reactions (avoids decomposition).
- Solvent Polarity: Test DMF vs. acetonitrile for solubility and reactivity.
- Catalyst Loading: Screen DMAP (0.1–5 mol%) to accelerate urea bond formation.
Statistical tools (e.g., ANOVA) identify significant factors. Flow chemistry (continuous reactors) may improve reproducibility .
Q. How to resolve contradictions in reported solubility data for this compound?
- Methodological Answer: Discrepancies arise from polymorphic forms or solvent impurities. Use:
- HPLC-PDA: Assess purity (>95% by area normalization).
- DSC/TGA: Detect polymorphs (melting point variations).
- Solubility Screening: Test in DMSO, PBS (pH 7.4), and ethanol using nephelometry.
Report conditions explicitly (e.g., "soluble in DMSO at 20 mM, insoluble in water") .
Q. What strategies differentiate its activity from structurally similar urea derivatives?
- Methodological Answer: Conduct SAR Studies :
- Analog Synthesis: Replace 3,5-dimethoxyphenyl with 4-fluorophenyl or 2,4-dimethoxyphenyl.
- Bioassays: Compare IC₅₀ against kinase panels (e.g., KinomeScan).
- Computational Analysis: Calculate electrostatic potential maps (e.g., DFT) to predict binding affinity differences.
Example: A 3,5-dimethoxy substitution enhances π-stacking vs. mono-methoxy analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
